4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group and a phenethyl group attached to a tetrahydropyrrolopyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, affecting the g1-s transition and s phase, which are critical for dna replication .
Pharmacokinetics
Most of the synthesized compounds with similar structures were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines .
Action Environment
The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the ad site of the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluorobenzaldehyde with phenethylamine can form an intermediate Schiff base, which upon cyclization with a suitable diketone, yields the desired pyrrolopyrimidine structure. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds have a similar bicyclic structure but differ in the substitution pattern and biological activity.
Pyrazolopyrimidines: Another class of compounds with a similar core structure but different functional groups.
Uniqueness
4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl and phenethyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-15-8-4-7-14(11-15)18-17-16(22-20(26)23-18)12-24(19(17)25)10-9-13-5-2-1-3-6-13/h1-8,11,18H,9-10,12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDBWJIKXYSSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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